One common approach involves a multi-step process starting with phenylacetonitrile and methyl benzoate. [] These reactants undergo Claisen condensation, followed by oximation, and finally cyclization to yield 5-hydroxy-5-methyl-3,4-diphenylisoxazole. This intermediate is then dehydrated to obtain the desired product. []
Another method involves the use of 5-methyl-3,4-diphenylisoxazole as a starting material. [, ] This compound is reacted with chlorosulfonic acid to produce 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride. [] This intermediate can then be further modified to create parecoxib sodium synthesis technology impurities. []
Chemical Reactions Analysis
Sulfonation: It readily undergoes sulfonation with chlorosulfonic acid at the para position of the phenyl ring attached to the isoxazole moiety, yielding 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride. [] This intermediate can be further derivatized to produce parecoxib sodium impurities. []
Esterification: The sulfonyl chloride derivative can undergo esterification reactions, leading to the formation of compounds like 4-(5-methyl-3-phenyl-isoxazolyl) ethyl benzenesulphonate. []
Applications
Pharmaceutical Intermediate: 5-Methyl-3,4-diphenylisoxazole is primarily utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds. [] Notably, it serves as a key building block for valdecoxib, a COX-2 selective NSAID used for pain and inflammation management. []
Research Tool: The synthesis and characterization of parecoxib sodium synthesis technology impurities, derived from 5-Methyl-3,4-diphenylisoxazole, enable the study of impurity profiles and enhance the quality control of parecoxib sodium products. []
1.1 Compound Description: This compound serves as a crucial precursor in various synthetic pathways, particularly those leading to pharmaceutical compounds like Parecoxib sodium [, ]. The presence of the sulfonyl chloride moiety makes it a versatile electrophile, enabling further derivatization and functionalization.
1.2 Relevance: This compound is structurally related to 5-Methyl-3,4-diphenylisoxazole as it retains the core isoxazole ring system with the 5-methyl and 3-phenyl substituents. The key distinction lies in the presence of a benzenesulfonyl chloride group at the 4-position of the isoxazole ring in this related compound, replacing the phenyl group in 5-Methyl-3,4-diphenylisoxazole [, ].
2.1 Compound Description: Identified as a genotoxic impurity during the synthesis of Parecoxib sodium, this compound highlights the importance of controlling impurities in pharmaceutical production [, ]. Its presence can have significant implications for drug safety and efficacy.
2.2 Relevance: This compound shares a close structural resemblance to 5-Methyl-3,4-diphenylisoxazole. The isoxazole ring remains the central feature, with the 5-methyl and 3-phenyl substituents intact. The difference arises from the ethyl benzenesulphonate group present at the 4-position of the isoxazole ring in this compound, as opposed to the phenyl group found in 5-Methyl-3,4-diphenylisoxazole [, ].
5-Hydroxy-5-methyl-3,4-diphenylisoxazole
3.1 Compound Description: This compound serves as a critical intermediate in the synthesis of Valdecoxib, a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) [, ]. Its role in the synthesis of this pharmaceutical agent underscores its importance in medicinal chemistry.
3.2 Relevance: This compound is structurally very similar to 5-Methyl-3,4-diphenylisoxazole, sharing the same core structure with the 3,4-diphenylisoxazole moiety. The primary difference lies in the presence of a hydroxy group at the 5-position of the isoxazole ring in this compound, which is the position occupied by the methyl group in 5-Methyl-3,4-diphenylisoxazole [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JWH 030 is a naphthoyl pyrrole cannabimimetic which activates the CB1 receptor (EC50 = 30.5 nM for rat, Ki = 87 nM for mouse) better than CB2 (EC50 = 552 nM for human CB2). JWH 030 is quite potent in vivo in the mouse spontaneous activity and tail flick (antinociception) assays (ED50 = 26.8 μM/kg). It also dose-dependently inhibits electrically-induced contractions of the mouse vas deferens (IC50 = 3.38 nM). This product is intended for forensic or research purposes.
JWH 031 is a synthetic cannabinoid (CB) with a relatively low binding affinity for the central CB1 receptor (Ki = 399 nM). Despite its low affinity for CB1, this pyrrole-based cannabinoid is efficacious in reducing spontaneous activity and increasing antinociception in mice. This product is intended for forensic and research applications.